5-Methoxy-2-sulfanylidene-1,3-diazinan-4-one
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Overview
Description
5-Methoxy-2-sulfanylidene-1,3-diazinan-4-one is a heterocyclic compound that belongs to the class of thiazolidinones. This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms. It has garnered interest due to its potential biological and pharmacological activities, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-sulfanylidene-1,3-diazinan-4-one typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction yields the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which are then confirmed by independent synthesis and characterized using IR and NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-sulfanylidene-1,3-diazinan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antitumor activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with various molecular targets and pathways. It is believed to inhibit specific enzymes and proteins, leading to its observed biological effects. For instance, its antitumor activity may be attributed to the inhibition of topoisomerase II, an enzyme crucial for DNA replication .
Comparison with Similar Compounds
Similar Compounds
3-Morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one: Known for its antitumor activity.
3-Furan-2-ylmethyl-2-sulfanylidene-1,3-thiazolidin-4-one: Exhibits antimicrobial and antitumor properties.
Uniqueness
5-Methoxy-2-sulfanylidene-1,3-diazinan-4-one stands out due to its methoxy group, which may enhance its biological activity and solubility compared to other thiazolidinone derivatives. This unique structural feature makes it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C5H8N2O2S |
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Molecular Weight |
160.20 g/mol |
IUPAC Name |
5-methoxy-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C5H8N2O2S/c1-9-3-2-6-5(10)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,10) |
InChI Key |
ORCVXFRCLLGDGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1CNC(=S)NC1=O |
Origin of Product |
United States |
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